molecular formula C26H31FN2O3S B2362242 7-(azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892786-15-1

7-(azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2362242
CAS RN: 892786-15-1
M. Wt: 470.6
InChI Key: OQYMSUKNJKHCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that is responsible for the transport of lactate and other monocarboxylates across the plasma membrane. AZD-3965 has shown potential as a therapeutic agent in cancer treatment, as it inhibits the uptake of lactate by cancer cells, which can lead to a reduction in tumor growth.

Scientific Research Applications

PKB Inhibition and Molecular Modeling

7-(Azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one, as part of azepane derivatives, has been evaluated for its potential in inhibiting protein kinase B (PKB-alpha). These compounds, derived from (-)-balanol, have been studied for their plasma stability and in vitro inhibitory activity against PKB-alpha and protein kinase A (PKA). Molecular modeling, based on the crystal structure of PKA, helped in understanding their binding interactions and designing plasma-stable and highly active compounds (Breitenlechner et al., 2004).

Antibacterial Activity and Synthetic Approaches

Novel quinolone compounds, including derivatives of 7-(azepan-1-yl)-1-butyl-6-fluoro-quinolin-4(1H)-one, have been synthesized and screened for antibacterial efficacy. These compounds displayed varying degrees of activity against different bacterial strains, with some showing notable antibacterial properties. This research offers insight into the synthetic pathways for these compounds and their potential in managing bacterial resistance strains (Desai et al., 2021).

Cytotoxicity Evaluation for Cancer Treatment

Derivatives of 7-(azepan-1-yl)-1-butyl-6-fluoro-quinolin-4(1H)-one have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines. This research highlights the potential of these compounds as a prototype for developing new classes of anticancer agents (Zhang et al., 2007).

Structural Isolation and Identification

The compound (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a regioisomer of besifloxacin and structurally related to the compound , has been isolated and identified. Its chemical structure was established using various spectroscopic methods, highlighting the importance of structural analysis in developing new medicinal compounds (Xia et al., 2013).

properties

IUPAC Name

7-(azepan-1-yl)-1-butyl-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-3-4-12-29-18-25(33(31,32)20-11-9-10-19(2)15-20)26(30)21-16-22(27)24(17-23(21)29)28-13-7-5-6-8-14-28/h9-11,15-18H,3-8,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYMSUKNJKHCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.